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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of the p38 mitogen-
activated protein kinase (MAPK) inhibitor, (aS)-PH-797804, with other well-known p38 MAPK
inhibitors, BIRB-796 and SB203580. The information is presented to aid in the evaluation of
these compounds for research and drug development purposes.

(aS)-PH-797804 is a potent and highly selective inhibitor of p38a and p38p3 MAP kinases.[1][2]
Its exceptional selectivity is attributed to its unique binding mode to the kinase hinge region.[3]
[4] This guide summarizes the available kinase profiling data, details the experimental protocols
for kinase inhibition assays, and provides a visual representation of the p38 MAPK signaling
pathway and a general experimental workflow.

Comparative Kinase Profiling

The following tables summarize the inhibitory activity of (aS)-PH-797804 and two other widely
used p38 MAPK inhibitors, BIRB-796 and SB203580, against the p38 MAPK isoforms and a
selection of other kinases.

Table 1: Potency against p38 MAPK Isoforms
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p38a p38B p38y p38d
Compound (MAPK14) ICso  (MAPK11)ICso (MAPK12)ICso (MAPK13) ICso
(nM) (nM) (nM) (nM)
>100-fold >100-fold
(aS)-PH-797804 26 102[2] selective vs af selective vs af
B[1] B[1]
BIRB-796 38 65[5] 200[5] 520[5]
SB203580 50[6] 500[6] - -

Table 2: Selectivity Profile against a Broader Kinase Panel

While a comprehensive, quantitative kinome scan for (aS)-PH-797804 is not publicly available,
multiple sources confirm its high selectivity. It has been reported to have a greater than 500-
fold selectivity ratio against a large panel of kinases.[3][4] The table below lists kinases for
which (aS)-PH-797804 has shown minimal inhibitory activity, alongside available data for BIRB-
796 and SB203580 for comparison.
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(aS)-PH-797804

Kinase Target ICs0 (M) BIRB-796 ICso (MM)  SB203580 ICso (UM)
JNK2 >100 0.098

ERK2 >200

CDK2 >200[2]

IKK1 >200[2]

IKK2 >200[2]

MAPKAP-K2 >200[2] - ~0.07[7]
MSK1 >164[2]

c-Raf-1 - 1.4

B-Raf - 0.083[5]

Abl - 14.6[5]

LCK - - >10[6]
GSK-3pB - - >10[6]
PKBa - - >10[6]

Experimental Protocols

The following section details a general protocol for a radiometric kinase assay, a common
method for determining the inhibitory activity of compounds against specific kinases.

Radiometric Kinase Assay Protocol

This protocol outlines the steps for measuring the activity of a specific kinase in the presence of
an inhibitor.[8]

Materials:

o Purified recombinant kinase
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» Kinase-specific peptide substrate

o [y-32P]ATP (radiolabeled ATP)

» Non-radiolabeled ATP

o Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT)
e Test compound ((aS)-PH-797804 or other inhibitors) dissolved in DMSO

e Phosphocellulose paper (e.g., P81)

o Wash buffer (e.g., 0.5% phosphoric acid)

 Scintillation fluid

 Scintillation counter

Procedure:

o Reaction Setup: Prepare a reaction mixture containing the kinase, its specific peptide
substrate, and the test compound at various concentrations in the kinase reaction buffer.

« Initiation: Initiate the kinase reaction by adding a mixture of [y-32P]JATP and non-radiolabeled
ATP.

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
specific period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

o Termination: Stop the reaction by spotting a portion of the reaction mixture onto
phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while
the unreacted ATP will not.

e Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove
any unbound [y-32P]ATP.

e Quantification: Place the washed and dried phosphocellulose paper into a vial with
scintillation fluid.
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» Measurement: Measure the amount of radioactivity incorporated into the peptide substrate
using a scintillation counter.

» Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test
compound compared to a control reaction without the inhibitor. Determine the ICso value,
which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations
p38 MAPK Signaling Pathway

The following diagram illustrates the key components of the p38 MAPK signaling cascade. This
pathway is activated by various cellular stressors and inflammatory cytokines, leading to the
activation of downstream transcription factors and other kinases.[9][10]
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Caption: The p38 MAPK signaling pathway.
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Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a general workflow for evaluating the selectivity of a kinase inhibitor
against a panel of kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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